molecular formula C12H12F3N3 B15236785 3-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazol-5-amine

3-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazol-5-amine

Katalognummer: B15236785
Molekulargewicht: 255.24 g/mol
InChI-Schlüssel: AYPYJHXPVSGQNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-(trifluoromethyl)acetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazol-4-amine
  • 3-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazol-3-amine

Uniqueness

The unique positioning of the trifluoromethyl group and the amine group in 3-(1-(4-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazol-5-amine contributes to its distinct chemical and biological properties. This compound exhibits higher stability and enhanced biological activity compared to its analogs, making it a valuable molecule for research and industrial applications .

Eigenschaften

Molekularformel

C12H12F3N3

Molekulargewicht

255.24 g/mol

IUPAC-Name

5-[1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C12H12F3N3/c1-7(10-6-11(16)18-17-10)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3,(H3,16,17,18)

InChI-Schlüssel

AYPYJHXPVSGQNT-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)C2=CC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.